![molecular formula C16H13N3O2S B2647700 N-(2-cyanophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide CAS No. 1286726-24-6](/img/structure/B2647700.png)
N-(2-cyanophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
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Description
N-(2-cyanophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide, also known as CTZ001, is a novel compound that has shown promise in the field of medicinal chemistry. This compound belongs to the class of azetidine-3-carboxamide-based inhibitors, which are being developed as potential therapeutics for a variety of diseases. CTZ001 has been shown to have potent inhibitory activity against certain enzymes, making it a potential candidate for the treatment of various diseases.
Scientific Research Applications
Metabolism and Pharmacokinetics
The compound's role in metabolism and pharmacokinetics is evidenced by research on similar compounds. For instance, a study on SB-649868, a novel orexin 1 and 2 receptor antagonist, highlights the complex metabolic pathways and excretion patterns of such compounds. The study revealed extensive metabolism with principal elimination via feces, suggesting significant hepatic involvement and potential for complex interactions with other drugs and compounds (Renzulli et al., 2011).
Diagnostic and Therapeutic Potential
The diagnostic and therapeutic potential of compounds structurally related to N-(2-cyanophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is underlined by research into [iodine-123]-(S)-IBZM, a radiolabeled benzamide. This compound, used for imaging neuropsychiatric disorders, demonstrates the potential of radiolabeled compounds in diagnostics. The study's findings on melanoma imaging suggest that compounds with similar structural properties might have significant applications in oncological diagnostics (Maffioli et al., 1994).
Polymer Research
The study on 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH) outlines the use of certain compounds in polymer research. The study's focus on the detection of DINCH metabolites in the human body underscores the relevance of such compounds in understanding human exposure to various plasticizers used in everyday materials, indicating potential research applications in material science and public health (Silva et al., 2013).
Chemical Synthesis and Repellent Efficacy
Research on SS220, a new synthetic arthropod repellent, showcases the diverse chemical synthesis applications and the potential for developing new compounds with improved efficacy compared to existing solutions. This area highlights the application of similar compounds in developing new products that address public health concerns like vector-borne diseases (Klun et al., 2003).
Neurological Applications
The study of [11C]GMOM, a PET ligand for N-methyl-d-aspartate receptors, underlines the neuroscientific research applications. The exploration of this compound's kinetics in the human brain and its response to pharmacological doses of S-ketamine highlights the potential of structurally similar compounds in studying and potentially treating neurological conditions (van der Doef et al., 2015).
properties
IUPAC Name |
N-(2-cyanophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c17-8-11-4-1-2-5-13(11)18-15(20)12-9-19(10-12)16(21)14-6-3-7-22-14/h1-7,12H,9-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWXCKOBAVYMDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CS2)C(=O)NC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide |
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